molecular formula C11H9Cl2I B2381201 1-(3,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287298-00-2

1-(3,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2381201
CAS No.: 2287298-00-2
M. Wt: 339
InChI Key: NDTDFPRSWYMIJT-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts significant rigidity and stability. The presence of the 3,5-dichlorophenyl and iodine substituents further enhances its chemical properties, making it a valuable compound in various scientific research fields.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-iodobicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2I/c12-8-1-7(2-9(13)3-8)10-4-11(14,5-10)6-10/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTDFPRSWYMIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a precursor. The synthetic route can be summarized as follows:

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane is primarily based on its ability to act as a bioisostere. By mimicking the structure of phenyl rings, it can interact with various molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-(3,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which impart distinct chemical properties and enhance its utility in various research fields.

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